molecular formula C8H10N4O4S2 B3053397 5-({[(2,5-Dioxoimidazolidin-4-yl)methyl]disulfanyl}methyl)imidazolidine-2,4-dione CAS No. 535-07-9

5-({[(2,5-Dioxoimidazolidin-4-yl)methyl]disulfanyl}methyl)imidazolidine-2,4-dione

Cat. No. B3053397
CAS RN: 535-07-9
M. Wt: 290.3 g/mol
InChI Key: UIYAHRZHPCKKEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, also known by its CAS Number 535-07-9, is a chemical with the molecular formula C8H10N4O4S2 and a molecular weight of 290.32 . It is used for research purposes .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10N4O4S2/c13-5-3(9-7(15)11-5)1-17-18-2-4-6(14)12-8(16)10-4/h13-14H,1-2H2,(H2,9,11,15)(H2,10,12,16) . This code provides a specific description of the molecule’s structure, including the number and arrangement of its atoms .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Its melting point is between 305-306 degrees . Unfortunately, other physical and chemical properties like boiling point, density, and solubility were not available in the sources I found .

Scientific Research Applications

    Tankyrase Inhibition:

Future Directions

The future directions of research involving this compound are not specified in the sources I found. Given its use in research , it’s likely that it will continue to be studied for its properties and potential applications.

properties

IUPAC Name

5-[[(2,5-dioxoimidazolidin-4-yl)methyldisulfanyl]methyl]imidazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O4S2/c13-5-3(9-7(15)11-5)1-17-18-2-4-6(14)12-8(16)10-4/h3-4H,1-2H2,(H2,9,11,13,15)(H2,10,12,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIYAHRZHPCKKEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(=O)NC(=O)N1)SSCC2C(=O)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10279801, DTXSID10902021
Record name 5,5'-[Disulfanediylbis(methylene)]di(imidazolidine-2,4-dione)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10279801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NoName_1221
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10902021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

535-07-9
Record name NSC14169
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14169
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,5'-[Disulfanediylbis(methylene)]di(imidazolidine-2,4-dione)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10279801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-({[(2,5-Dioxoimidazolidin-4-yl)methyl]disulfanyl}methyl)imidazolidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
5-({[(2,5-Dioxoimidazolidin-4-yl)methyl]disulfanyl}methyl)imidazolidine-2,4-dione
Reactant of Route 3
Reactant of Route 3
5-({[(2,5-Dioxoimidazolidin-4-yl)methyl]disulfanyl}methyl)imidazolidine-2,4-dione
Reactant of Route 4
Reactant of Route 4
5-({[(2,5-Dioxoimidazolidin-4-yl)methyl]disulfanyl}methyl)imidazolidine-2,4-dione
Reactant of Route 5
5-({[(2,5-Dioxoimidazolidin-4-yl)methyl]disulfanyl}methyl)imidazolidine-2,4-dione
Reactant of Route 6
5-({[(2,5-Dioxoimidazolidin-4-yl)methyl]disulfanyl}methyl)imidazolidine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.